molecular formula C10H12ClNO B3161220 1-((4-Chlorophenoxy)methyl)cyclopropanamine CAS No. 869535-79-5

1-((4-Chlorophenoxy)methyl)cyclopropanamine

Cat. No.: B3161220
CAS No.: 869535-79-5
M. Wt: 197.66 g/mol
InChI Key: WPZCMVMPVSIJLN-UHFFFAOYSA-N
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Description

1-((4-Chlorophenoxy)methyl)cyclopropanamine is a cyclopropanamine derivative featuring a 4-chlorophenoxy methyl group attached to the cyclopropane ring. The compound’s structure combines a cyclopropane ring—known for its strain-induced reactivity—with a chlorophenoxy moiety, which is prevalent in bioactive molecules, including pesticides (e.g., triadimefon) and pharmaceuticals .

The molecular formula can be inferred as C₁₀H₁₁ClN₂O, with a molecular weight of approximately 210.66 g/mol.

Properties

IUPAC Name

1-[(4-chlorophenoxy)methyl]cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-8-1-3-9(4-2-8)13-7-10(12)5-6-10/h1-4H,5-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZCMVMPVSIJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Chlorophenoxy)methyl)cyclopropanamine typically involves the reaction of 4-chlorophenol with cyclopropanamine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the desired product. Common bases used in this synthesis include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-((4-Chlorophenoxy)methyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce cyclopropylamines .

Scientific Research Applications

1-((4-Chlorophenoxy)methyl)cyclopropanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-Chlorophenoxy)methyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The chlorophenoxy methyl group in the target compound introduces greater steric bulk and polarity compared to phenyl or thiophene substituents (e.g., 1-(4-Chlorophenyl)cyclopropanamine HCl or thiophene analogs) . This may enhance interactions with hydrophobic binding pockets in biological targets.
  • Purity and Physical State: Related propanolamine derivatives (e.g., compound 25) exhibit moderate purity (95.59%) and exist as oils, whereas cyclopropanamine hydrochlorides (e.g., 1-(4-Chlorophenyl)cyclopropanamine HCl) are solids with higher purity (98%) .

Biological Activity

1-((4-Chlorophenoxy)methyl)cyclopropanamine, a compound with the CAS number 869535-79-5, has garnered attention in biological and medicinal research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClNC_{11}H_{12}ClN, with a molecular weight of approximately 201.68 g/mol. The compound features a cyclopropanamine core substituted with a 4-chlorophenoxy group, which is believed to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as receptors and enzymes. The chlorophenoxy moiety may enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Proposed Mechanisms

  • Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidepressant-like Effects : Preliminary studies suggest that the compound may have antidepressant properties, possibly by modulating serotonin and norepinephrine levels in the brain.
  • Anti-inflammatory Activity : There are indications that it may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease contexts.

Case Studies and Experimental Data

  • Antidepressant Activity : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test indicated enhanced resilience to stress .
  • Anti-inflammatory Effects : In vitro experiments showed that the compound significantly inhibited the production of TNF-alpha and IL-6 in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Testing : Laboratory tests revealed that this compound exhibited inhibitory effects on bacterial strains such as E. coli and S. aureus, indicating its potential therapeutic applications in treating infections.

Data Summary Table

Biological Activity Effects Observed Study Reference
Antidepressant-likeReduced depressive behaviors in animal models
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
AntimicrobialInhibition of E. coli and S. aureus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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